

Application Notes and Protocols for Studying Neurodegenerative Disease with 1-NM-PP1

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Compound of Interest

Compound Name: 1-NM-PP1

Cat. No.: B1663979

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Audience: Researchers, scientists, and drug development professionals.

Abstract: Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by aberrant protein kinase activity.[1] Dissecting the specific roles of individual kinases in complex signaling cascades remains a significant challenge. This document provides detailed application notes and protocols for utilizing **1-NM-PP1**, a potent and selective inhibitor, in the study of neurodegenerative diseases. **1-NM-PP1** is a cornerstone of the chemical genetics approach, enabling researchers to specifically inhibit engineered "analog-sensitive" (as) kinases with high precision, thereby elucidating their functions in disease models.[2][3]

Introduction to 1-NM-PP1 and Chemical Genetics

1-NM-PP1 (1-(1,1-dimethylethyl)-3-(1-naphthalenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a cell-permeable, ATP-competitive kinase inhibitor.[4][5] Its utility lies in its profound selectivity for kinases that have been genetically modified to be "analog-sensitive." This modification typically involves mutating a bulky "gatekeeper" amino acid residue in the ATP-binding pocket to a smaller one, such as glycine or alanine.[2][6] This creates a unique pocket that accommodates the bulky naphthalene group of **1-NM-PP1**, allowing for potent and specific inhibition at nanomolar concentrations.[2] In contrast, wild-type kinases, with their larger gatekeeper residues, are resistant to inhibition by **1-NM-PP1**, often by several orders of magnitude.[7] This "chemical switch" allows for the acute and reversible inactivation of a single

kinase in a biological system, providing a powerful tool to study its role in complex processes like neurodegeneration.[8]

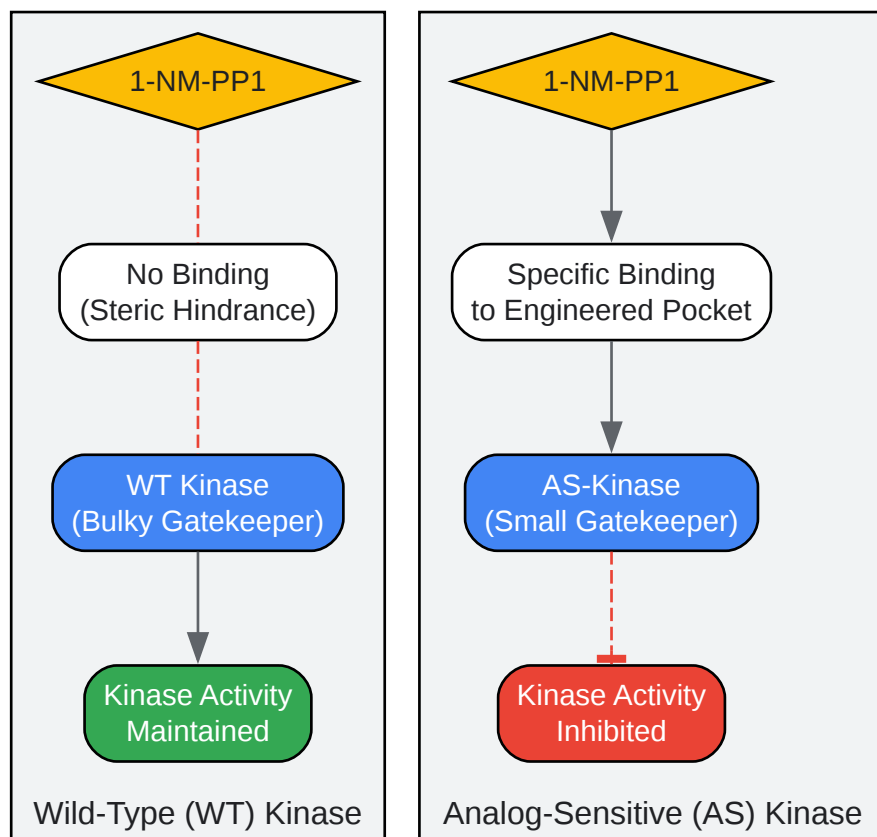


Figure 1. The Chemical Genetics Approach with 1-NM-PP1

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Figure 1. The Chemical Genetics Approach with **1-NM-PP1**.

Data Presentation

Table 1: Chemical and Physical Properties of 1-NM-PP1

Property	Value	Reference
Synonyms	PP1 Analog II	[2][9]
CAS Number	221244-14-0	[2]
Molecular Formula	C ₂₀ H ₂₁ N ₅	[2]
Molecular Weight	331.4 g/mol	[2]
Appearance	Crystalline solid	[2]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)	[2][9]
Purity	≥95%	[2]

Table 2: Inhibitory Activity (IC₅₀) of 1-NM-PP1 Against Wild-Type (WT) and Analog-Sensitive (as) Kinases

Kinase Target	Wild-Type (WT) IC ₅₀	Analog-Sensitive (as) IC ₅₀	Reference
v-Src	28 μM	4.2 nM (v-Src-as1)	[2]
c-Fyn	1.0 μM	3.2 nM (c-Fyn-as1)	[2][9]
CDK2	29 μM	5.0 nM (CDK2-as1)	[2][9]
CAMKII	24 μM	8.0 nM (CAMKII-as1)	[2][9]
c-Abl	3.4 μM	120 nM (c-Abl-as2)	[7][9]
TrkA	-	~3 nM (TrkA-F592A)	[10]
TrkB	-	~3 nM (TrkB-F616A)	[10]
Cdk7	>10 μM	~50 nM (Cdk7-as)	[4]
Cdc28 (Cdk1)	22 μM	2.0 nM (Cdc28-as1)	[7]

Applications in Neurodegenerative Disease Research

The chemical genetics approach using **1-NM-PP1** is particularly valuable for studying kinases implicated in neurodegeneration.[\[1\]](#)

- **Parkinson's Disease (PD):** Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in PD, with pathogenic mutations often increasing its kinase activity.[\[11\]](#)[\[12\]](#) While many LRRK2 inhibitors exist, **1-NM-PP1** can be used with an analog-sensitive LRRK2 mutant to dissect its specific downstream signaling pathways without the off-target effects common to broader inhibitors.[\[11\]](#) This allows for precise investigation of LRRK2's role in processes like mitochondrial dysfunction and α -synuclein pathology.[\[1\]](#) Similarly, PINK1, another PD-associated kinase, is involved in mitochondrial quality control through the phosphorylation of ubiquitin at Ser65 (pS65-Ub), a key event in mitophagy.[\[13\]](#)[\[14\]](#) Using an as-PINK1 with **1-NM-PP1** could clarify the direct consequences of inhibiting this initial step.
- **Alzheimer's Disease (AD):** Cyclin-dependent kinases (CDKs) like CDK5 are implicated in the hyperphosphorylation of tau, a hallmark of AD.[\[1\]](#) By creating an analog-sensitive CDK5, researchers can use **1-NM-PP1** to specifically inhibit its activity in neuronal models and study the direct impact on tau phosphorylation and the formation of neurofibrillary tangles.[\[15\]](#) This approach can also be applied to other kinases involved in amyloid precursor protein (APP) processing and neuroinflammation.[\[15\]](#)[\[16\]](#)
- **Neuroinflammation:** Kinases such as RIPK2 are critical mediators of inflammatory signaling pathways downstream of NOD-like receptors.[\[17\]](#) Neuroinflammation is a common feature across many neurodegenerative diseases.[\[18\]](#) An as-RIPK2 model treated with **1-NM-PP1** could be used to delineate the specific contribution of this kinase to microglial activation and cytokine production in response to disease-related stimuli like amyloid-beta or α -synuclein fibrils.[\[19\]](#)

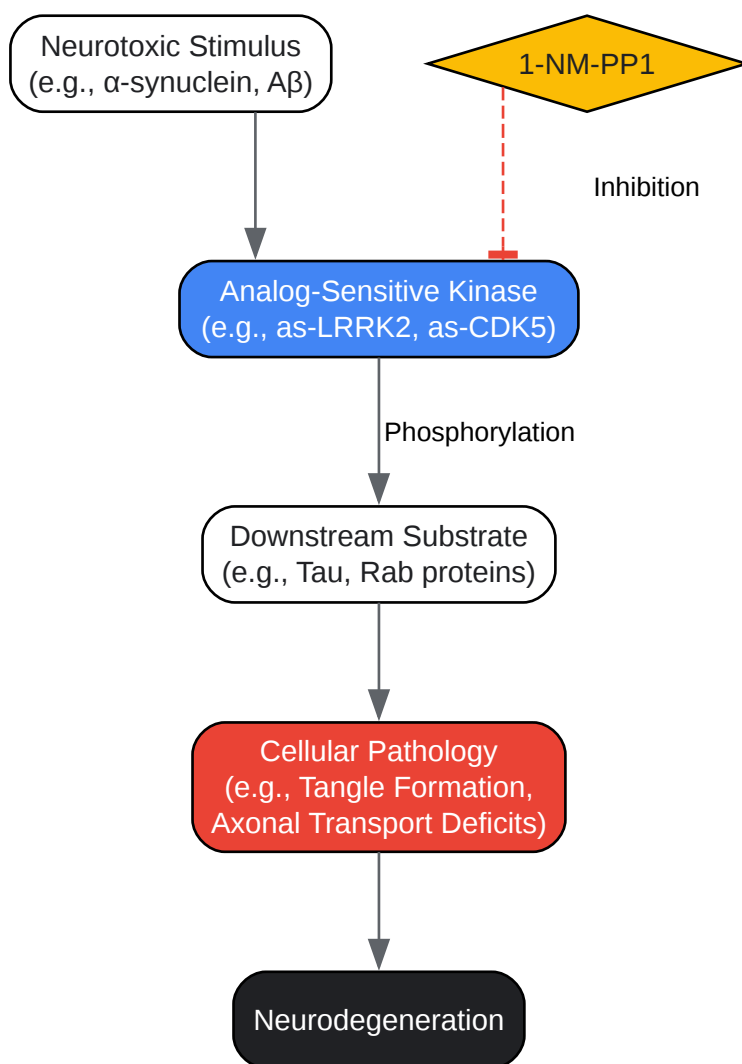


Figure 2. Inhibition of a Pathogenic Kinase Pathway

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Experimental Protocols

Preparation of 1-NM-PP1 Stock and Working Solutions

Materials:

- **1-NM-PP1** crystalline solid (e.g., Cayman Chemical, Selleck Chemicals)[2][9]
- Dimethyl sulfoxide (DMSO), anhydrous

- Sterile microcentrifuge tubes
- Appropriate cell culture medium or in vivo vehicle (e.g., corn oil, PEG300/Tween80/ddH₂O mixture)[9]

Protocol for Stock Solution (10 mM):

- Calculate the mass of **1-NM-PP1** required to make a 10 mM stock solution (MW = 331.4 g/mol). For 1 mL, this is 0.3314 mg.
- Aseptically weigh the **1-NM-PP1** solid and place it into a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
- Vortex thoroughly until the solid is completely dissolved. Fresh DMSO is recommended as absorbed moisture can reduce solubility.[9]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term stability.

Protocol for Working Solution (Cell Culture):

- Thaw a stock solution aliquot.
- Dilute the 10 mM stock solution directly into pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 5 µM, depending on the target kinase and cell type).[3][4]
- Mix well by gentle inversion or pipetting before adding to cells.
- Important: Prepare a vehicle control using an equivalent volume of DMSO diluted in the culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.

General Protocol for Kinase Inhibition in a Neuronal Cell Culture Model

This protocol provides a general workflow for assessing the effect of **1-NM-PP1** on a specific cellular phenotype in a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons engineered to express an analog-sensitive kinase.

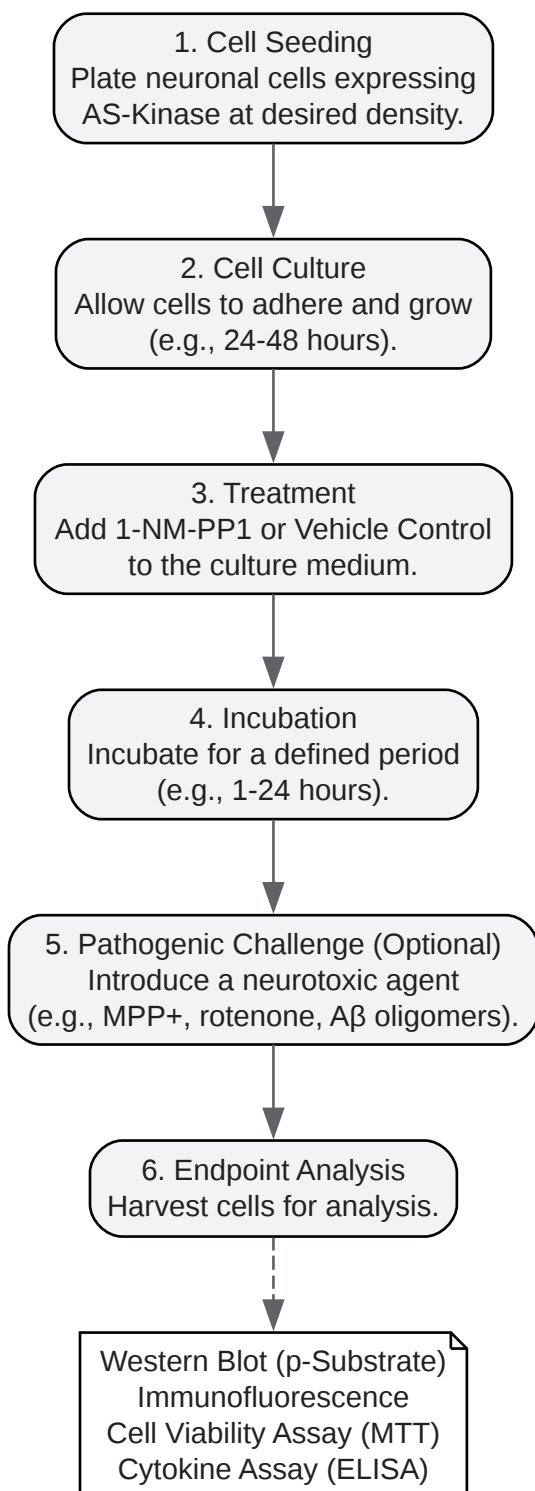


Figure 3. Experimental Workflow for Kinase Inhibition

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